molecular formula C6HClF4O2S B3384939 Tetrafluorobenzenesulfonyl chloride CAS No. 591249-21-7

Tetrafluorobenzenesulfonyl chloride

Cat. No.: B3384939
CAS No.: 591249-21-7
M. Wt: 248.58 g/mol
InChI Key: RLVBQZRXFSRXFL-UHFFFAOYSA-N
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Description

Academic Significance and Research Context in Organofluorine Chemistry

The field of organofluorine chemistry has expanded dramatically due to the profound impact of fluorine substitution on the properties of organic molecules. The incorporation of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in pharmaceuticals and agrochemicals. cas.cn It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals registered in the last two decades contain at least one fluorine atom. cas.cn

Within this context, 2,3,5,6-tetrafluorobenzenesulfonyl chloride serves as a crucial building block and reagent. Its highly electrophilic sulfur center, activated by the electron-withdrawing tetrafluorinated ring, makes it a potent reactant in a variety of chemical transformations. Researchers are particularly interested in its ability to introduce the tetrafluorobenzenesulfonyl group into molecules, thereby imparting the unique properties associated with highly fluorinated aromatic systems.

Historical Development and Evolution of Fluorinated Sulfonyl Chlorides in Synthesis

The synthesis of organofluorine compounds dates back to the 19th century, with the first preparation of fluoromethane (B1203902) reported in 1835. cas.cn However, the development and application of more complex fluorinated reagents like sulfonyl chlorides occurred much later. The pioneering work on the synthesis of arenesulfonyl fluorides from their corresponding sulfonyl chlorides was reported by Davies and Dick in 1931. ccspublishing.org.cn This foundational work opened the door for the development of a wide array of fluorinated sulfonyl halides.

Over the decades, the synthetic utility of sulfonyl halides has become well-established, with reagents like tosyl chloride and mesyl chloride becoming commonplace in organic laboratories. wikipedia.org The introduction of fluorine atoms into the aromatic ring of benzenesulfonyl chlorides represented a significant advancement. These fluorinated analogues exhibit enhanced reactivity and offer a pathway to novel fluorinated molecules. The development of polysubstituted fluorinated benzenesulfonyl chlorides, such as the tetra- and pentafluorinated derivatives, has been driven by the increasing demand for advanced materials and pharmaceuticals with precisely tailored properties. nih.gov

Physicochemical Properties of Tetrafluorobenzenesulfonyl Chloride

The unique reactivity and utility of 2,3,5,6-tetrafluorobenzenesulfonyl chloride are a direct consequence of its distinct physicochemical properties.

Structural Analysis and Molecular Geometry

The molecular structure of sulfonyl halides features a tetrahedral sulfur atom bonded to two oxygen atoms, an organic radical, and a halogen. wikipedia.org In 2,3,5,6-tetrafluorobenzenesulfonyl chloride, the sulfur atom is attached to the C1 position of the tetrafluorinated benzene (B151609) ring. The high electronegativity of the four fluorine atoms significantly influences the electron distribution within the benzene ring and the reactivity of the sulfonyl chloride group.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 2,3,5,6-tetrafluorobenzenesulfonyl chloride. While a comprehensive set of spectra is not available in the search results, typical data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show a single resonance for the proton on the benzene ring, likely a triplet due to coupling with the adjacent fluorine atoms.

¹³C NMR would display distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and coupling constants (J-coupling) to fluorine providing detailed structural information.

¹⁹F NMR is particularly informative, showing characteristic signals for the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1380-1410 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can be used to elucidate its structure.

Synthesis and Manufacturing of this compound

The preparation of 2,3,5,6-tetrafluorobenzenesulfonyl chloride can be achieved through various synthetic routes, with considerations for both laboratory-scale synthesis and potential industrial production.

Common Synthetic Routes and Precursors

A common method for the synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound. For 2,3,5,6-tetrafluorobenzenesulfonyl chloride, the precursor would be 1,2,4,5-tetrafluorobenzene. The reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group onto the aromatic ring.

Another approach involves the diazotization of a corresponding aniline (B41778) derivative followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.

Industrial-Scale Production Considerations

For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact are paramount. The choice of reagents and reaction conditions would be optimized to maximize yield and purity while minimizing waste and hazardous byproducts. Continuous flow processes are often favored over batch processes for large-scale manufacturing due to better heat and mass transfer, improved safety, and more consistent product quality.

A patent for the preparation of the related compound 2,3,4,5-tetrafluorobenzoyl chloride highlights a multi-step process involving condensation, fluorination, hydrolysis, decarboxylation, and chlorination, starting from 3,4,5,6-tetrafluorophthalic anhydride (B1165640) and methylamine. google.com Similar multi-step syntheses could be envisioned for the industrial production of 2,3,5,6-tetrafluorobenzenesulfonyl chloride, starting from readily available fluorinated feedstocks.

Applications in Modern Organic Synthesis

The unique reactivity of 2,3,5,6-tetrafluorobenzenesulfonyl chloride has led to its application in cutting-edge areas of organic synthesis.

Role in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, has emerged as a powerful tool for creating robust chemical linkages. nih.gov SuFEx reactions are characterized by their high efficiency, broad scope, and tolerance of a wide range of functional groups. enamine.net While the primary focus of SuFEx is on sulfonyl fluorides, the corresponding sulfonyl chlorides can serve as important precursors.

Sulfonyl chlorides are often more readily available or easier to synthesize than their fluoride counterparts. They can be converted to sulfonyl fluorides via a simple halogen exchange reaction, typically using a fluoride salt like potassium fluoride. acs.orgorganic-chemistry.org Therefore, 2,3,5,6-tetrafluorobenzenesulfonyl chloride can be considered a valuable precursor to the corresponding sulfonyl fluoride, which can then be utilized in SuFEx click chemistry to construct complex molecules and materials. The high stability of the S-F bond in the resulting products makes this chemistry particularly attractive for applications in materials science and chemical biology. ccspublishing.org.cnsigmaaldrich.com

Use as a Derivatizing Agent for Analytical Purposes

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.com Highly fluorinated reagents are often used for this purpose because the resulting derivatives can be highly sensitive to electron capture detection (ECD) in GC.

While the provided search results specifically mention pentafluorobenzenesulfonyl chloride as a derivatizing reagent for the analysis of tyrosyl peptides, nih.gov it is highly probable that 2,3,5,6-tetrafluorobenzenesulfonyl chloride could be used in a similar capacity. Its reaction with analytes containing hydroxyl, amino, or thiol groups would yield stable sulfonamide or sulfonate ester derivatives. These derivatives would exhibit enhanced volatility and thermal stability, making them amenable to GC analysis. Furthermore, the presence of the four fluorine atoms would significantly increase their electron affinity, leading to high sensitivity in ECD. This makes 2,3,5,6-tetrafluorobenzenesulfonyl chloride a potentially powerful reagent for the trace analysis of a wide variety of compounds in complex matrices. A study on trapping the unstable 4-fluorobenzyl chloride in human plasma by derivatization with 4-dimethylaminopyridine (B28879) highlights the importance of such strategies in bioanalysis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrafluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O2S/c7-14(12,13)3-1-2(8)4(9)6(11)5(3)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVBQZRXFSRXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624819
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591249-21-7
Record name 2,3,4,5-Tetrafluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrafluorobenzene-1-sulfonyl chloride
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Strategic Methodologies for the Synthesis of Tetrafluorobenzenesulfonyl Chloride

Chlorosulfonation Approaches to Fluorinated Arylsulfonyl Chlorides

The direct chlorosulfonation of aromatic compounds is a fundamental method for preparing arylsulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves the use of chlorosulfonic acid (ClSO₃H) as both the sulfonating and chlorinating agent. nih.gov For the synthesis of tetrafluorobenzenesulfonyl chloride, this approach would involve the reaction of 1,2,3,4-tetrafluorobenzene (B1293379) with chlorosulfonic acid.

However, the presence of four strongly electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly deactivates it towards electrophilic attack. This deactivation makes the direct chlorosulfonation of tetrafluorobenzene a challenging transformation that requires harsh reaction conditions. researchgate.net While specific procedural details for the direct chlorosulfonation of 1,2,3,4-tetrafluorobenzene are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on deactivated rings would apply. iaea.org The reaction of substituted benzenes with chlorosulfonic acid is a known route to arylsulfonyl chlorides, though the position of the incoming chlorosulfonyl group is dictated by the directing effects of the existing substituents. orgsyn.org

Conversion from Fluorinated Sulfonic Acids and Their Salts

A more common and often milder approach to synthesizing this compound is the conversion of its corresponding sulfonic acid or a salt thereof. This two-step process, involving initial sulfonation followed by chlorination, circumvents the challenges of direct chlorosulfonation on a highly deactivated ring.

Utilizing Conventional Chlorinating Reagents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

The conversion of sulfonic acids and their salts to sulfonyl chlorides is a well-established transformation in organic synthesis. Conventional chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are frequently employed for this purpose. orgsyn.org The general reaction involves the treatment of a tetrafluorobenzenesulfonic acid or one of its salts with the chlorinating agent, often in the presence of a catalyst like N,N-dimethylformamide (DMF) when thionyl chloride is used. google.comresearchgate.net

For instance, 2,3,4,5-tetrafluorobenzoic acid can be converted to its corresponding acyl chloride using thionyl chloride and a catalytic amount of DMF, highlighting the utility of this reagent system for halogenating acid derivatives of tetrafluorobenzene. google.com A similar principle applies to the conversion of tetrafluorobenzenesulfonic acid. The reaction of sulfonic acids with thionyl chloride produces the desired sulfonyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which helps to drive the reaction to completion. nih.gov Phosphorus pentachloride is another powerful chlorinating agent that effectively converts sulfonic acid salts to sulfonyl chlorides. orgsyn.org

The table below summarizes the conventional reagents used for this conversion.

Starting MaterialReagentTypical Conditions
Tetrafluorobenzenesulfonic acidThionyl chloride (SOCl₂)Often with catalytic DMF, heating may be required.
Sodium tetrafluorobenzenesulfonatePhosphorus pentachloride (PCl₅)Typically requires heating.
Tetrafluorobenzenesulfonic acidPhosphorus oxychloride (POCl₃)Used for converting salts of sulfonic acids.

Development of Novel Reagents and Catalytic Systems for Direct Conversion

In recent years, research has focused on developing novel and milder reagents and catalytic systems to replace traditional chlorinating agents, which are often harsh and can generate significant waste. One such development is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a catalyst like DMF for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from the corresponding carboxylic acid. researchgate.net This suggests that similar methodologies could be applicable for the conversion of sulfonic acids.

Another innovative approach involves the use of a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent for the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions. iaea.orgnih.gov This method's high selectivity and tolerance of various functional groups make it a promising tool for the late-stage functionalization of complex molecules. nih.gov While direct application to tetrafluorobenzenesulfonamide is not explicitly detailed, the principle holds potential for the synthesis of this compound.

The following table highlights some of the novel reagents and systems.

Reagent/SystemPrecursorKey Advantages
Triphosgene/DMFTetrafluorobenzoic acidMilder conditions, high yield. researchgate.net
Pyry-BF₄/MgCl₂Primary sulfonamidesMild conditions, high selectivity, functional group tolerance. nih.govresearchgate.net

Derivatization from Fluorinated Sulfonamides and Other Sulfur-Containing Precursors

Beyond sulfonic acids, this compound can be synthesized from other sulfur-containing precursors, notably sulfonamides and thiols. The conversion of a primary sulfonamide, such as 2,3,4,5-tetrafluorobenzenesulfonamide, to the corresponding sulfonyl chloride can be achieved using reagents that facilitate the cleavage of the S-N bond and subsequent chlorination. As mentioned previously, pyrylium salts have emerged as effective reagents for this transformation under mild conditions. iaea.orgnih.gov

The synthesis of arylsulfonyl chlorides from thiols or their derivatives via oxidative chlorination is another viable route. orgsyn.org For example, the synthesis of various fluoronitrobenzenesulfonyl chlorides has been accomplished through a two-step process starting from difluoronitrobenzenes. This process involves an initial reaction with a thiol, followed by oxidative cleavage of the resulting thioether with chlorine to yield the sulfonyl chloride. researchgate.net A similar strategy could be envisioned for the synthesis of this compound starting from a suitable tetrafluorinated thiol precursor.

Mechanistic Investigations into the Formation Pathways of this compound

The formation of arylsulfonyl chlorides via chlorosulfonation of aromatic compounds proceeds through an electrophilic aromatic substitution (EAS) mechanism. stackexchange.com In the case of benzene, it is proposed that chlorosulfonic acid acts as both a reagent and a catalyst, generating the electrophile, the chlorosulfonium ion (SO₂Cl⁺). stackexchange.com This electrophile then attacks the aromatic ring to form a sigma complex (or Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the final product.

For a highly deactivated ring system like 1,2,3,4-tetrafluorobenzene, the mechanism is expected to be more complex. The four strongly electron-withdrawing fluorine atoms significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The reaction would likely require more forcing conditions, and the regioselectivity of the substitution would be governed by the combined directing effects of the fluorine atoms. While detailed mechanistic studies specifically for the chlorosulfonation of tetrafluorobenzene are scarce in the literature, investigations into electrophilic substitution on other polyfluorinated aromatic compounds indicate that the reaction mechanism is sensitive to the nature of the electrophile and the reaction conditions. rsc.org

Advancements in Sustainable and Green Synthetic Protocols for its Preparation

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of arylsulfonyl chlorides. A significant advancement in this area is the application of continuous flow chemistry. mdpi.comresearchgate.net Flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. mdpi.comrsc.org The preparation of arylsulfonyl chlorides from anilines via in situ generated diazonium salts has been successfully demonstrated in a continuous flow system, offering a milder and more efficient alternative to traditional methods. stackexchange.commdpi.com

Automated continuous systems for the production of aryl sulfonyl chlorides using chlorosulfonic acid have also been developed, which allow for the safe handling of this corrosive reagent and lead to significant improvements in process consistency and spacetime yield. mdpi.com These advancements in flow chemistry are highly applicable to the synthesis of this compound, offering a pathway to a safer, more efficient, and scalable manufacturing process. researchgate.net

The development of greener reagents and reaction conditions is another key aspect of sustainable synthesis. The use of water as a solvent and the development of catalytic systems that minimize waste are active areas of research. While specific green protocols for this compound are not widely reported, the general trends in arylsulfonyl chloride synthesis point towards a future of more environmentally benign production methods.

Reactivity and Mechanistic Elucidation of Tetrafluorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

Tetrafluorobenzenesulfonyl chloride is a key intermediate in organic synthesis, valued for its reactivity in nucleophilic substitution reactions. These reactions allow for the introduction of a variety of functional groups, leading to the formation of important classes of compounds such as sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride is significantly influenced by the electron-withdrawing tetrafluorinated aromatic ring.

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of fluorinated sulfonamides. libretexts.org This reaction proceeds readily, with the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process is crucial for creating complex sulfonamides, which are significant in medicinal chemistry. nih.govresearchgate.net The general reaction is as follows:

ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃Cl

The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, utilizes this reactivity with sulfonyl chlorides. libretexts.org While both primary and secondary amines react to form sulfonamides, the resulting sulfonamide from a primary amine has an acidic N-H proton, rendering it soluble in aqueous sodium hydroxide. libretexts.org

Perfluorooctanesulfonamides, for example, have been synthesized from perfluorooctanesulfonyl fluoride (B91410) by reacting it with the corresponding amine. nih.gov Sulfonamides are also key in the synthesis of sulfonyl fluorides themselves, through a process involving a pyrylium (B1242799) salt and magnesium chloride, followed by the introduction of a fluoride source. researchgate.net

The formation of the sulfonamide linkage is a versatile and widely used reaction in the synthesis of biologically active compounds. enamine.net

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. youtube.comyoutube.com This reaction is a common method for activating alcohols, as the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, with a base, typically pyridine (B92270), facilitating the removal of the resulting proton. youtube.comyoutube.com

The synthesis of sulfonate ester-containing polymers has been achieved through the direct polycondensation of a sulfonate ester-containing precursor. researchgate.net These reactions are pivotal in creating a diverse array of functional molecules. ccspublishing.org.cn

Table 1: Examples of Alkoxylation/Aryloxylation Reactions

Reactant 1Reactant 2Product
This compoundEthanolEthyl tetrafluorobenzenesulfonate
This compoundPhenolPhenyl tetrafluorobenzenesulfonate
Tosyl chlorideCyclohexanolCyclohexyl tosylate

This table provides illustrative examples of sulfonate ester formation.

The reaction of sulfonyl chlorides with thiols can lead to the formation of disulfides. Mechanistic studies suggest that the reaction between a sulfenyl chloride (formed from the thiol) and a thiolate proceeds via electron transfer, resulting in thiyl radicals that dimerize to form the disulfide. nih.gov The synthesis of polychlorofluoroarenes has been achieved by reacting polyfluoroarenethiols with sulfuryl chloride (SO₂Cl₂), where the thiol group is replaced by a chlorine atom. fluorine1.ru

In some cases, the reduction of sulfonyl chlorides is necessary to obtain the corresponding thiols. For instance, arylsulfonyl chlorides can be reduced to arylthiols using triphenylphosphine (B44618). researchgate.net The reduction of 2-chloro-5-nitrobenzenesulfonyl chloride with triphenylphosphine in toluene (B28343) yields the corresponding thiophenol. nih.gov

A primary method for synthesizing sulfonyl fluorides is through the halogen exchange reaction of the corresponding sulfonyl chloride. ccspublishing.org.cn This is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF). ccspublishing.org.cnacs.org The reaction can be performed in various solvent systems, including water/acetone mixtures or in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in acetonitrile (B52724). ccspublishing.org.cnacs.org

The conversion of sulfonyl chlorides to sulfonyl fluorides is a key step in the synthesis of compounds used in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cn This transformation can also be achieved starting from sulfonic acids or sulfonates in a one-pot synthesis using reagents like cyanuric chloride and potassium bifluoride (KHF₂). rsc.org Additionally, sulfonyl chlorides can be generated in situ from sulfonamides and then converted to sulfonyl fluorides. researchgate.net

The process of heating a benzenesulfonyl fluoride with an alkali metal fluoride can also lead to fluorinated benzenesulfonyl fluorides. google.comgoogle.com

Table 2: Conditions for Halogen Exchange Reactions

Sulfonyl ChlorideFluoride SourceSolvent/ConditionsYieldReference
Arenesulfonyl chloridesKFWater/AcetoneHigh (84-100%) acs.org
Aromatic/Aliphatic sulfonyl chloridesAqueous KFBoiling- ccspublishing.org.cn
Sulfonyl chloridesKF, 18-crown-6AcetonitrileEfficient ccspublishing.org.cn
SulfonatesCyanuric chloride, KHF₂-- rsc.org

This table summarizes various reported conditions for the synthesis of sulfonyl fluorides from sulfonyl chlorides.

Nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanisms, primarily the concerted Sₙ2 pathway or a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.com

In an Sₙ2 mechanism, the nucleophile attacks the sulfur center, and the leaving group departs simultaneously in a single, concerted step, passing through a trigonal bipyramidal transition state. masterorganicchemistry.commasterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org

The addition-elimination mechanism involves the initial formation of a pentacoordinate intermediate, which then eliminates the leaving group to form the product. mdpi.com This pathway is often considered for nucleophilic substitution at sulfur and phosphorus. mdpi.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the precise mechanism. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies indicate that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. nih.govmdpi.com In contrast, the analogous fluoride exchange reaction is proposed to occur through an addition-elimination pathway, involving the formation of a difluorosulfurandioxide intermediate. nih.gov

The nature of the nucleophile, substrate, and solvent all play a crucial role in determining the operative mechanism. mdpi.com

The presence of the highly electronegative fluorine atoms on the aromatic ring has a profound impact on the reactivity of the sulfonyl sulfur center in this compound. numberanalytics.com

The fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur atom. numberanalytics.comnih.gov This enhanced electrophilicity makes the sulfur center more susceptible to attack by nucleophiles. This effect is a key principle in nucleophilic aromatic substitution (SₙAr) reactions, where electron-withdrawing groups accelerate the rate of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comwyzant.comlibretexts.org

The electron-withdrawing nature of the fluorinated ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride, making it more reactive towards nucleophiles. numberanalytics.comlibretexts.org In SₙAr reactions, the rate-determining step is often the initial attack of the nucleophile, and the presence of fluorine atoms facilitates this step. masterorganicchemistry.comwyzant.comlibretexts.org While fluorine is generally a poor leaving group in Sₙ2 reactions, in SₙAr its strong inductive effect activates the ring for nucleophilic attack, and the subsequent loss of the fluoride ion is not the rate-limiting step. masterorganicchemistry.com

The increased reactivity due to the perfluorinated ring makes this compound a valuable reagent for synthesizing highly functionalized molecules. nih.gov

Electrophilic Reactivity Profiles and Aromatic Substitution Considerations

The reactivity of 2,3,5,6-tetrafluorobenzenesulfonyl chloride is characterized by two distinct features: the electrophilicity of the sulfonyl chloride group and the electronic nature of the tetrafluorinated aromatic ring.

The sulfonyl chloride moiety (-SO₂Cl) serves as a potent electrophilic center. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached tetrafluorophenyl ring. This pronounced electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles. The most common and synthetically valuable reactions involve the substitution of the chloride with nitrogen, oxygen, or carbon nucleophiles. Its reaction with primary and secondary amines to form sulfonamides is a cornerstone of its chemistry, widely employed in medicinal chemistry and materials science. nih.govekb.egcbijournal.com The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride, typically scavenged by a base like pyridine or triethylamine (B128534). cbijournal.com

Conversely, the 2,3,5,6-tetrafluorophenyl ring itself is profoundly deactivated towards electrophilic aromatic substitution (EAS). makingmolecules.comyoutube.com The four fluorine atoms exert a powerful electron-withdrawing inductive effect, which drastically reduces the electron density of the π-system. youtube.com This low electron density makes the aromatic ring a very poor nucleophile, rendering attack by electrophiles—a key step in EAS—energetically unfavorable. masterorganicchemistry.com Consequently, further substitution on the tetrafluorophenyl ring by electrophiles such as nitronium ions (from HNO₃/H₂SO₄) or acyl cations (in Friedel-Crafts reactions) is exceptionally difficult and not a typical mode of reactivity for this compound.

The primary electrophilic utility of this compound thus lies exclusively in the reactivity of its sulfonyl chloride group. The electron-withdrawing fluorines on the ring serve to enhance the electrophilicity of the sulfonyl sulfur, making it even more reactive towards nucleophiles than non-fluorinated analogs like benzenesulfonyl chloride. wikipedia.orgmdpi.com

Table 1: Representative Electrophilic Reactions at the Sulfonyl Chloride Center

NucleophileProduct TypeGeneral Reaction ConditionsReference
Primary/Secondary Amine (R¹R²NH)SulfonamideAmine, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane) ekb.egcbijournal.com
Alcohol (R-OH)Sulfonate EsterAlcohol, Base (e.g., Pyridine) wikipedia.org
Water (H₂O)Sulfonic AcidHydrolysis, often accelerated by heat wikipedia.org

Radical Mediated Transformations Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group can participate in transformations that proceed through radical intermediates. These reactions often involve the cleavage of either the carbon-sulfur (C-S) or sulfur-chlorine (S-Cl) bond, leading to desulfonylation or other functionalizations. nih.gov While standard reductive methods for desulfonylation exist, radical-mediated pathways, particularly those initiated by light (photoredox catalysis), have emerged as powerful alternatives for cleaving the robust sulfonyl moiety under mild conditions. nih.govresearchgate.net

In a typical radical desulfonylation process, a single-electron transfer (SET) to the sulfonyl chloride can induce the fragmentation of the molecule. wikipedia.org This can lead to the formation of an arylsulfonyl radical (ArSO₂•) or, more commonly, the extrusion of sulfur dioxide (SO₂) to generate an aryl radical (Ar•). This aryl radical is a versatile intermediate that can be trapped by a hydrogen atom source to achieve reductive desulfonylation (replacement of -SO₂Cl with -H) or participate in subsequent bond-forming events. researchgate.netwikipedia.org

Photocatalysis has proven particularly effective for initiating these transformations. researchgate.net A photocatalyst, upon excitation by visible light, can act as a reductant or oxidant to engage the sulfonyl chloride in a radical cascade. For instance, an excited photocatalyst can reduce the aryl sulfonyl chloride, leading to the formation of an aryl radical and sulfur dioxide, which can then be used in various synthetic applications. researchgate.netresearchgate.net

Table 2: Examples of Radical-Mediated Reactions of Sulfonyl-Containing Compounds

Reaction TypeInitiator/CatalystKey IntermediateGeneral OutcomeReference
Reductive DesulfonylationTin Hydrides (e.g., Bu₃SnH), AIBNAryl Radical (Ar•)Replacement of sulfonyl group with hydrogen fiu.edu
Reductive DesulfonylationMetal Amalgams (e.g., Na(Hg), Al(Hg))Aryl Radical (Ar•)Replacement of sulfonyl group with hydrogen wikipedia.org
Photocatalytic DesulfonylationVisible Light Photocatalyst (e.g., Ir or Ru complexes)Aryl Radical (Ar•)Reductive desulfonylation or further coupling researchgate.net
Radical-Radical CouplingPhotoredox CatalysisArylsulfonyl Radical (ArSO₂•)Formation of new C-S or C-C bonds researchgate.net

Role in Transition Metal-Catalyzed Processes and Cross-Coupling Reactions

This compound and related aryl sulfonyl chlorides are valuable substrates in transition metal-catalyzed reactions, particularly those involving palladium. nih.govacs.org In many of these processes, the sulfonyl chloride group acts as a leaving group in what are known as desulfonylative cross-coupling reactions. nih.gov

In a typical palladium-catalyzed cycle, the Pd(0) catalyst can insert into the C–S bond of the aryl sulfonyl chloride in an oxidative addition step, often with the extrusion of SO₂ gas. This forms an arylpalladium(II) intermediate, which is the key species in numerous cross-coupling methodologies like Suzuki, Heck, and Sonogashira reactions. youtube.com In this capacity, the this compound serves as an equivalent to a tetrafluorophenyl halide, providing a source of the tetrafluorophenyl moiety for the construction of complex molecular architectures. nih.gov This approach is synthetically useful because sulfonyl chlorides are often readily available and exhibit different reactivity profiles compared to the corresponding aryl halides.

This reactivity contrasts with another area of sulfur(VI) chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction platform. sigmaaldrich.comnih.gov SuFEx relies on the unique stability and reactivity of the sulfonyl fluoride (R-SO₂F) group. nih.govresearchgate.net While aryl sulfonyl chlorides are precursors to sulfonyl fluorides, they themselves are generally not ideal for SuFEx reactions. The S-Cl bond is more susceptible to undesired side reactions, such as reductive collapse to S(IV) species, a pathway that is largely inaccessible for the more robust S-F bond. nih.gov Therefore, while this compound is a key player in palladium-catalyzed desulfonylative coupling, its direct use in SuFEx-type ligations is limited, though it serves as a potential precursor to the more suitable sulfonyl fluoride.

Table 3: Transition Metal-Catalyzed Reactions with Aryl Sulfonyl Chlorides

Reaction NameCatalyst SystemRole of Sulfonyl ChlorideProductReference
Desulfonylative C-H ArylationPd(OAc)₂ / LigandArylating AgentBiaryl Sulfone acs.org
Desulfonylative Suzuki CouplingPd(0) / BaseAryl SourceBiaryl nih.govyoutube.com
Desulfonylative Sonogashira CouplingPd(0) / Cu(I)Aryl SourceAryl-Alkyne youtube.com
ThioetherificationNi(II) PrecatalystsElectrophileAsymmetric Thioether acs.org

Applications of Tetrafluorobenzenesulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Fluorinated Organic Compounds

2,3,4,5-Tetrafluorobenzenesulfonyl chloride serves as a key intermediate and building block for introducing the tetrafluorobenzenesulfonyl moiety into a wide range of organic structures. The strong electron-withdrawing nature of the four fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards various nucleophiles. This reactivity allows for the construction of diverse fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms.

Its utility is prominently demonstrated in the synthesis of complex molecules designed for biological applications. For instance, it is a crucial reagent in the preparation of histone deacetylase (HDAC) inhibitors, where it is coupled with various complex amine structures to generate a library of potential therapeutic agents. acs.orgnih.gov The incorporation of the tetrafluorinated ring can influence the compound's stability, lipophilicity, and binding interactions with biological targets. Furthermore, its reaction with simple nucleophiles, such as propargyl amine, demonstrates its role in creating functionalized building blocks that can be used in further synthetic transformations, like click chemistry. scholaris.cautoronto.ca

Synthetic Pathways to Fluorinated Sulfonamide Scaffolds and Analogs

A primary application of 2,3,4,5-tetrafluorobenzenesulfonyl chloride is the synthesis of fluorinated sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines provides a direct and efficient route to N-substituted tetrafluorobenzenesulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore found in numerous approved drugs.

The general synthetic protocol involves the reaction of 2,3,4,5-tetrafluorobenzenesulfonyl chloride with an amine in an appropriate solvent, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. scholaris.ca This method has been successfully applied to generate libraries of complex sulfonamides for drug discovery programs, such as in the development of HDAC inhibitors. acs.orgnih.gov The reaction conditions are typically mild, allowing for the use of substrates with sensitive functional groups.

A specific example is the synthesis of 2,3,4,5-tetrafluoro-N-(prop-2-yn-1-yl)benzenesulfonamide, a building block that contains a terminal alkyne suitable for click chemistry applications. utoronto.ca

Reagent 1Reagent 2Reagent 3SolventYieldProductReference
2,3,4,5-Tetrafluorobenzenesulfonyl chloridePropargyl amineTriethylamineDichloromethane (DCM)66%2,3,4,5-Tetrafluoro-N-(prop-2-yn-1-yl)benzenesulfonamide utoronto.ca

Table 1: Synthesis of a Fluorinated Sulfonamide Analog.

Precursor in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkages. The key reactive species in SuFEx are sulfonyl fluorides (R-SO₂F), which are significantly more stable towards hydrolysis and reduction compared to their sulfonyl chloride (R-SO₂Cl) counterparts.

While sulfonyl chlorides are generally not used directly in SuFEx reactions due to their instability, they are the most common and direct precursors for synthesizing the required sulfonyl fluorides. The conversion is typically achieved through a straightforward halide exchange reaction, for example, by treating the sulfonyl chloride with a fluoride salt like potassium fluoride. Therefore, 2,3,4,5-tetrafluorobenzenesulfonyl chloride is a vital precursor for generating 2,3,4,5-tetrafluorobenzenesulfonyl fluoride, the corresponding SuFEx-active hub. This positions the chloride compound as an essential starting material for researchers looking to incorporate the tetrafluorinated aryl sulfonyl moiety into complex architectures using the power and reliability of SuFEx click chemistry.

Contributions to Complex Molecule Functionalization and Late-Stage Diversification Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules at a late step in the synthesis to rapidly generate analogs for structure-activity relationship (SAR) studies. 2,3,4,5-Tetrafluorobenzenesulfonyl chloride is well-suited for this purpose, enabling the introduction of the tetrafluorobenzenesulfonyl group onto advanced molecular scaffolds.

This approach has been effectively utilized in the development of novel HDAC inhibitors. acs.orgnih.gov In this research, a core amine-containing structure was coupled with a variety of polyhalogenated benzenesulfonyl chlorides, including the 2,3,4,5-tetrafluoro derivative, to produce a series of sulfonamide-based inhibitors. This strategy allows for the systematic evaluation of how different halogenation patterns on the aromatic ring affect biological activity and pharmacokinetic properties. Similarly, the compound has been used to build libraries of polyfluorinated benzene (B151609) derivatives to tune the electrophilicity and reactivity of covalent inhibitors, such as those targeting Bruton's tyrosine kinase (BTK). scholaris.ca These examples highlight the compound's value in diversifying complex lead compounds to optimize their therapeutic potential.

Integration into Multi-Component Reactions and Cascade Transformations

Currently, there is no information available in the surveyed scientific literature regarding the specific use of 2,3,4,5-tetrafluorobenzenesulfonyl chloride in multi-component or cascade reactions.

Utility in the Design and Synthesis of Catalytic Ligands and Reagents

Currently, there is no information available in the surveyed scientific literature regarding the specific application of 2,3,4,5-tetrafluorobenzenesulfonyl chloride in the synthesis of catalytic ligands or reagents.

Role in Materials Science and Polymer Chemistry Research

Incorporation into Functional Polymer Architectures and Macromolecules

The tetrafluorophenyl moiety is a valuable component in the synthesis of advanced polymers with tailored functionalities and complex architectures. Its incorporation allows for the development of materials with specific and predictable properties.

One key strategy involves the use of monomers containing the tetrafluorophenyl group. For instance, 2,3,5,6-tetrafluorophenyl methacrylate (B99206) (TFPM) has been successfully polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This method allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow distributions. researchgate.net The resulting poly(TFPM) serves as a versatile precursor for creating libraries of functional polymers. The active tetrafluorophenyl ester groups readily react with various primary amines to yield a diverse range of poly(methacrylamides), some of which are difficult to synthesize by direct polymerization of the corresponding methacrylamide (B166291) monomers. researchgate.net

This reactivity is also harnessed to create complex biomacromolecules. Polymers containing tetrafluorophenyl active esters have been used for highly efficient conjugation to antibodies. researchgate.net For example, a diblock copolymer synthesized by Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, containing a temperature-responsive block and a block with 2,3,5,6-tetrafluorophenyl acrylate (B77674) active esters, demonstrated nearly 100% efficiency in conjugation to an anti-p24 IgG antibody. researchgate.net This highlights the utility of the tetrafluorophenyl group in creating functional polymer-protein conjugates for biomedical applications. The tetrafluorophenyl ester provides a stable, amine-reactive handle that facilitates the construction of these sophisticated macromolecular structures. researchgate.netwikipedia.org

Design and Fabrication of Fluorinated Organic Frameworks and Covalent Organic Frameworks

The tetrafluorobenzene core is a critical building block in the design of crystalline porous materials such as Fluorinated Covalent Organic Frameworks (fCOFs). While not always derived directly from the sulfonyl chloride, the principles of using tetrafluoro-substituted aromatic linkers are central to this field. The introduction of fluorine atoms into the framework of COFs can significantly enhance properties like crystallinity, porosity, chemical stability, and hydrophobicity. nih.govx-mol.com

For example, three-dimensional fluorinated COFs have been synthesized using 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489) (TFA), an aldehyde derivative of tetrafluorobenzene, as a monomer. nih.govresearchgate.net In one instance, a 3D fCOF, JUC-515, was synthesized from tetra(4-aminophenyl)methane and 2,3,5,6-tetrafluoroterephthalaldehyde. nih.gov These frameworks exhibit ordered porous structures and are explored for applications in separation science, such as capillary electrochromatography, where the fluorine groups can participate in specific interactions to improve separation performance. nih.govresearchgate.net

The research into fCOFs demonstrates that the strategic placement of fluorine atoms on the aromatic linkers is a powerful method for tuning the material's properties. nrel.govchinesechemsoc.org Fluorination has been shown to enhance CO2 affinity and catalytic activity in COFs designed for photocatalytic CO2 reduction. chinesechemsoc.org The unique electronic properties and potential for "fluorine-fluorine" or other non-covalent interactions make tetrafluorobenzene-containing linkers highly desirable for creating next-generation porous materials for gas storage, separation, and catalysis. nih.govnrel.govchinesechemsoc.org

Table 1: Examples of Fluorinated COF Building Blocks and Properties

Framework NameTetrafluoro-MonomerOther Monomer(s)Key Properties/Applications
JUC-5152,3,5,6-tetrafluoroterephthalaldehyde (TFA)Tetra(4-aminophenyl)methane (TAM)Stationary phase for capillary electrochromatography, separation of fluoroquinolones. nih.gov
FBP-COFPartially fluorinated linkersCobalt(II) bipyridine complexesEnhanced CO2 affinity, photocatalytic CO2 reduction. chinesechemsoc.org
DF-TAPB-COFNot specified1,3,5-Tris(4-aminophenyl)benzene (TAPB) derivativeDrug delivery carrier for 5-fluorouracil. rsc.org

Surface Modification and Coating Applications for Enhanced Material Properties

The reactivity and stability of tetrafluorophenyl esters make them superior choices for surface modification applications, particularly for the covalent immobilization of biomolecules. Self-assembled monolayers (SAMs) terminated with tetrafluorophenyl (TFP) esters have been developed for creating high-density DNA arrays on gold surfaces. nih.govacs.org

These TFP ester-terminated SAMs are advantageous because they readily and efficiently react with amine-modified oligonucleotides to form stable amide bonds. nih.gov A significant benefit of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis, especially under the basic conditions often required for coupling reactions. wikipedia.orgnih.gov Research has shown that TFP SAMs are much more stable at basic pH than their NHS counterparts. nih.gov This stability leads to more efficient and reproducible surface functionalization. DNA arrays prepared on TFP-functionalized surfaces exhibit a significantly higher surface density of DNA molecules, reduced background fluorescence, and improved spot characteristics compared to those made with NHS chemistry. nih.gov

The hydrophobicity of the TFP group also contributes positively to the fabrication of high-density microarrays. nih.gov This robust and efficient coupling chemistry allows for the creation of well-defined, covalently attached layers of biomolecules on various substrates, which is critical for the development of advanced biosensors, diagnostic platforms, and tools for genomics research. nih.govacs.org

Table 2: Comparison of Surface Coupling Chemistries

FeatureTetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Reactive Group Amine-reactive esterAmine-reactive ester
Bond Formed AmideAmide
Stability to Hydrolysis High, stable for hours at basic pH. wikipedia.orgnih.govLow, prone to base hydrolysis. nih.gov
Coupling Efficiency High, leads to greater surface density of immobilized molecules. nih.govLower, limited by competing hydrolysis side reaction. nih.gov
Hydrophobicity More hydrophobic. nih.govLess hydrophobic.
Primary Application High-density DNA/biomolecule arrays, surface functionalization. nih.govacs.orgGeneral bioconjugation, surface modification. nih.gov

Development of Specialized Membranes and Composite Materials

In the field of membrane science, the incorporation of fluorinated and sulfonyl-containing monomers is a key strategy for developing materials with specialized properties such as high chemical resistance, thermal stability, and controlled permeability. While direct applications of tetrafluorobenzenesulfonyl chloride in commercial membranes are not widely documented, the principles governing the use of its constituent functional groups are well-established.

For instance, perfluorosulfonic acid (PFSA) polymers, which contain sulfonate groups (the hydrolyzed form of sulfonyl halides) and a fluorinated backbone, are the basis for leading proton-exchange membranes (PEMs) used in fuel cells. rsc.org The sulfonate groups provide proton conductivity, while the fluorinated structure ensures high chemical and thermal stability. rsc.org Similarly, research into chlorine-resistant nanofiltration membranes has utilized monomers containing sulfone groups (O=S=O). mdpi.com The strong electron-withdrawing nature of the sulfone group can shield nearby amide bonds from attack by chlorine, enhancing the membrane's durability in harsh chemical environments. mdpi.com

Theoretical and Computational Chemistry Studies of Tetrafluorobenzenesulfonyl Chloride

Quantum Chemical Investigations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic structure of benzenesulfonyl chlorides. Studies on closely related compounds, such as various substituted arenesulfonyl chlorides, provide a strong basis for understanding the tetrafluoro- derivative. For instance, the molecular structure of 2-chlorobenzenesulfonyl chloride has been successfully characterized using DFT methods (B3LYP/6-311++G**), offering insights into the geometric parameters of the sulfonyl chloride group attached to a halogenated benzene (B151609) ring. researchgate.net

The geometry of benzenesulfonyl chlorides and the stationary points on their reaction pathways have been modeled using functionals like B3LYP with dispersion corrections (B3LYP-GD3) and APFD, paired with basis sets such as 6-31+G(d) and 6-311+G(2d,p). nih.gov For sulfur-containing compounds, the inclusion of f polarization functions in the basis set is often considered important for accurate modeling. nih.gov

The four electron-withdrawing fluorine atoms on the benzene ring significantly influence the electronic properties of 2,3,5,6-tetrafluorobenzenesulfonyl chloride. They pull electron density from the aromatic ring, which in turn affects the S-Cl and S=O bonds. This withdrawal of electron density makes the sulfur atom more electrophilic. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would show a low-lying LUMO energy, consistent with a molecule that is a good electron acceptor and susceptible to nucleophilic attack at the sulfur center.

Below is a table of representative geometric parameters for a substituted benzenesulfonyl chloride, based on data for 2-chlorobenzenesulfonyl chloride, which serves as a structural analogue.

ParameterValue (for 2-chlorobenzenesulfonyl chloride)Description
r(S=O)av1.427(3) ÅAverage sulfur-oxygen double bond length.
r(S-Cl)2.048(4) ÅSulfur-chlorine single bond length.
r(C-S)1.783(11) ÅCarbon-sulfur single bond length.
∠(O=S=O)122.3(11) °Angle between the two oxygen atoms and the sulfur atom.
∠(C-S-Cl)102.1(6) °Angle between the ring carbon, sulfur, and chlorine atoms.
C₂-C₁-S-Cl₁ Torsion Angle69.7(8) °Defines the orientation of the S-Cl bond relative to the benzene ring.

This data is for 2-chlorobenzenesulfonyl chloride as determined by electron diffraction and B3LYP/6-311++G* calculations and serves as an illustrative example for a related structure. researchgate.net*

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational modeling has been crucial in deciphering the reaction mechanisms of nucleophilic substitution at the sulfonyl sulfur. For the identity chloride-chloride exchange reaction in a range of arenesulfonyl chlorides, including the highly electron-deficient pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl), DFT calculations have been employed to map out the potential energy surface (PES). nih.gov

These studies consistently show a double-well PES for the chloride exchange. This landscape features a single transition state flanked by a reactant and a product ion-dipole complex. nih.gov The presence of these pre- and post-reaction complexes with a central energy barrier is the hallmark of a synchronous S_N_2-type mechanism. nih.gov The calculations rule out a stepwise addition-elimination (A-E) mechanism for this type of reaction. nih.gov

The transition state is characterized by the incoming and outgoing chloride ions being equidistant from the central sulfur atom, in a trigonal bipyramidal geometry. The energy of this transition state, and thus the activation energy of the reaction, is significantly influenced by the substituents on the aromatic ring. For C₆F₅SO₂Cl, the strong electron-withdrawing nature of the perfluorinated ring is expected to stabilize the transition state and lower the activation barrier compared to non-fluorinated benzenesulfonyl chloride. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles

Theoretical models are effective in predicting the reactivity of sulfonyl chlorides. Kinetic studies combined with DFT calculations on arenesulfonyl chlorides have demonstrated a clear relationship between the electronic nature of ring substituents and reaction rates. nih.gov The chloride exchange reaction for a series of para- and meta-substituted arenesulfonyl chlorides follows the Hammett equation, yielding a large positive ρ-value of +2.02. nih.gov This indicates that the reaction is significantly accelerated by electron-withdrawing substituents, which stabilize the buildup of negative charge on the sulfonyl group in the S_N_2 transition state. nih.gov Consequently, 2,3,5,6-tetrafluorobenzenesulfonyl chloride is predicted to be highly reactive towards nucleophiles, even more so than benzenesulfonyl chloride itself.

While general reactivity can be predicted by these means, forecasting regioselectivity in more complex reactions, such as the nucleophilic aromatic substitution (S_N_Ar) on the fluorinated ring, often requires more advanced computational approaches. Modern strategies may combine machine learning (ML) with DFT calculations to predict reaction outcomes. chemrxiv.org Such a workflow can accurately predict the major product in S_N_Ar reactions by using ML for rapid initial screening and triggering more resource-intensive DFT calculations for ambiguous cases. chemrxiv.org However, specific regioselectivity or stereoselectivity profile studies for reactions involving 2,3,5,6-tetrafluorobenzenesulfonyl chloride were not found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing detailed information on conformational dynamics and intermolecular interactions. mdpi.comnih.gov While specific MD studies focusing on 2,3,5,6-tetrafluorobenzenesulfonyl chloride are not prominent in the literature, the methodology is well-suited for investigating several aspects of its behavior.

An MD simulation of this molecule, either in the gas phase or in a solvent, would allow for the exploration of its conformational landscape. A key point of interest would be the rotational barrier of the C-S bond, which determines the orientation of the sulfonyl chloride group relative to the plane of the tetrafluorophenyl ring. Such simulations could map the potential energy as a function of the C₂-C₁-S-Cl torsion angle and identify the most stable conformers. researchgate.net

Furthermore, simulations in a solvent would reveal the nature of intermolecular interactions between the sulfonyl chloride and solvent molecules. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions, which govern solvation thermodynamics. By analyzing the radial distribution functions and interaction energies, one could characterize the solvation shell structure and the dynamics of solvent exchange, providing a molecular-level understanding of its behavior in solution.

Advanced Analytical Methodologies in Research on Tetrafluorobenzenesulfonyl Chloride and Its Derivatives

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Advanced spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the definitive structural determination of resulting products. Multinuclear Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are at the forefront of these analytical methods.

Multinuclear NMR Spectroscopy

Multinuclear NMR spectroscopy provides a wealth of information regarding the molecular structure, connectivity, and chemical environment of atoms within a molecule. For derivatives of tetrafluorobenzenesulfonyl chloride, ¹H, ¹³C, and particularly ¹⁹F NMR are routinely utilized.

¹⁹F NMR: Due to the four fluorine atoms on the aromatic ring, ¹⁹F NMR is an exceptionally powerful tool for characterizing these compounds. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their electronic environment and spatial proximity to other atoms. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, often leading to first-order spectra that are readily interpretable. In tetrafluorobenzenesulfonyl derivatives, the fluorine atoms typically appear as complex multiplets due to ¹⁹F-¹⁹F spin-spin coupling. The substitution pattern on the sulfonyl group directly influences the chemical shifts of the aromatic fluorines, providing critical structural information. For instance, the formation of a sulfonamide from the sulfonyl chloride will induce noticeable changes in the ¹⁹F NMR spectrum, allowing for straightforward reaction monitoring.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluorinated Aromatic Compounds

Click to view data
Compound Solvent Chemical Shift (δ, ppm) Multiplicity
1,2,4,5-Tetrafluorobenzene CDCl₃ -139.7 s
Pentafluorobenzene CDCl₃ -138.9 (F-2,6), -154.5 (F-4), -162.8 (F-3,5) m
4-Bromo-2-fluoro-1-(((trifluoromethyl)sulfonyl)methyl)benzene CDCl₃ -76.76 (s, 3F), -112.76 (s, 1F) s, s
1,3,5-Trifluorobenzene CDCl₃ -108.5 t

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the non-fluorinated portions of the molecules, such as alkyl or aryl groups attached to the sulfonamide nitrogen. The data from ¹H and ¹³C NMR are complementary to the ¹⁹F NMR data and are essential for a complete structural assignment.

Other Nuclei (e.g., ³⁵Cl): While less common, NMR of other nuclei can provide specialized information. For instance, ³⁵Cl NMR could theoretically be used to observe the disappearance of the starting material, 2,3,5,6-tetrafluorobenzenesulfonyl chloride, during a reaction, as the chlorine atom is replaced.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of newly synthesized derivatives of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of a compound's molecular formula. This is particularly important when distinguishing between products with very similar molecular weights.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the analyte molecules. The high resolving power of modern mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, is essential for this level of accuracy. For example, in the synthesis of a sulfonamide derivative, HRMS would be used to confirm that the resulting product has the expected molecular formula, thereby verifying that the desired reaction has occurred. Tandem mass spectrometry (MS/MS) can further be employed to fragment the parent ion, providing valuable information about the molecule's structure and connectivity.

Chromatographic Separation and Purity Assessment Techniques in Complex Reaction Mixtures

The synthesis of derivatives from this compound often results in complex mixtures containing the desired product, unreacted starting materials, by-products, and residual reagents. Chromatographic techniques are essential for the separation, purification, and purity assessment of these mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, which includes many derivatives of this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC used for these types of compounds. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds are retained longer on the column.

Purity Assessment: By developing a suitable HPLC method, the purity of a synthesized derivative can be accurately determined. The area of the peak corresponding to the main product is compared to the total area of all peaks in the chromatogram. The use of a Diode Array Detector (DAD) or a UV-Vis detector allows for the detection of chromophoric compounds.

Gas Chromatography (GC)

For derivatives that are volatile and thermally stable, GC is an excellent technique for separation and analysis. The sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. Derivatization may sometimes be employed to increase the volatility of the analytes for GC analysis.

Table 2: Exemplary Chromatographic Method Parameters for Analysis of Aromatic Sulfonyl Derivatives

Click to view data
Parameter HPLC Method Example GC Method Example
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV at 254 nm Mass Spectrometer (MS)
Temperature Ambient Temperature program (e.g., 100°C to 250°C)

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state. This technique is crucial for unambiguously determining the stereochemistry, conformation, and intermolecular interactions of crystalline derivatives of this compound.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic positions can be determined.

This technique provides highly accurate measurements of bond lengths, bond angles, and torsional angles. For example, in a study of 2,4,6-triisopropylbenzenesulfonyl chloride, a related sterically hindered sulfonyl chloride, X-ray diffraction revealed distortions in the benzene (B151609) ring and the SO₂Cl group due to steric strain. Such detailed structural information is invaluable for understanding the reactivity and biological activity of these molecules.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Substituted Benzenesulfonyl Chloride Derivative (2,4,6-triisopropylbenzenesulfonyl chloride)

Click to view data
Parameter Value
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 14.184(4) Å, b = 11.344(5) Å, c = 19.883(6) Å
Volume 3199(2) ų
Selected Bond Length (S-Cl) 2.05 Å (approx.)
Selected Bond Angle (O-S-O) 120° (approx.)

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic routes to aryl sulfonyl chlorides often rely on harsh reagents and produce significant waste, prompting the exploration of greener alternatives. Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of tetrafluorobenzenesulfonyl chloride.

One promising avenue is the use of photocatalysis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been successfully employed for the synthesis of various sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions at room temperature. acs.org This approach offers a sustainable alternative to traditional Meerwein chlorosulfonylation, which often uses copper catalysts and can have a higher environmental impact. acs.org The development of similar photocatalytic systems for the direct synthesis of this compound from readily available precursors would represent a significant advancement.

Another area of focus is the development of aqueous-based processes. Research has demonstrated the successful synthesis of aryl sulfonyl chlorides in water, which minimizes the use of volatile organic solvents and simplifies product isolation, as the sulfonyl chloride often precipitates directly from the reaction mixture. globalauthorid.com Adapting such aqueous methodologies to the synthesis of the highly fluorinated this compound could offer substantial environmental and safety benefits.

Furthermore, improving the atom economy of the synthesis is a key goal. Traditional methods can suffer from the formation of byproducts. oecd.org Future routes could explore direct C-H sulfonation of 1,2,4,5-tetrafluorobenzene, which would be a highly atom-economical approach, although challenging due to the high strength of the C-F bonds and the potential for competing reactions.

Exploration of Novel Catalytic Transformations and Activation Modes

The reactivity of this compound is ripe for exploration through novel catalytic transformations and activation modes. The strong electron-withdrawing nature of the tetrafluorophenyl group significantly influences the reactivity of the sulfonyl chloride moiety, opening doors for new chemical transformations.

Future research could focus on the catalytic activation of the S-Cl bond. While sulfonyl chlorides are traditionally used as electrophiles, novel catalytic systems could enable their participation in a wider range of coupling reactions. For instance, the development of catalysts that can facilitate the reductive coupling of this compound with various partners would expand its synthetic utility.

Moreover, the C-H bonds on the tetrafluorobenzene ring, although limited, present opportunities for late-stage functionalization. While the high fluorine content makes these bonds less reactive, the development of powerful C-H activation catalysts could allow for the selective introduction of other functional groups. researchgate.netrsc.org This would enable the synthesis of a diverse library of tetrafluorobenzenesulfonyl derivatives with tailored properties.

The exploration of dual activation strategies, where both the sulfonyl chloride group and a C-H or C-F bond are activated simultaneously or sequentially by one or more catalysts, could lead to the discovery of entirely new reaction pathways and the construction of complex molecular architectures.

Integration into Flow Chemistry Systems and Automated Synthesis Platforms for Scalable Production

The production of aryl sulfonyl chlorides can be hazardous due to the use of corrosive reagents and the exothermic nature of the reactions. researchgate.net Integrating the synthesis of this compound into flow chemistry systems and automated platforms offers a promising solution to these challenges, enabling safer, more efficient, and scalable production.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic reactions. researchgate.netrsc.org The development of a continuous flow protocol for the synthesis of this compound would not only enhance safety by minimizing the volume of hazardous reagents at any given time but also improve product consistency and yield. mdpi.com Recent advancements in flow chemistry have demonstrated the successful synthesis of various sulfonyl chlorides, paving the way for the application of this technology to fluorinated analogues. rsc.orgresearchgate.netresearchgate.net

Furthermore, the integration of automated synthesis platforms can streamline the entire production process, from reagent delivery to product purification. mdpi.com Automated systems can precisely control reaction conditions, monitor progress in real-time, and perform in-line purification, reducing the need for manual intervention and minimizing human error. gfztb.com The development of a fully automated system for the synthesis of this compound would be a significant step towards its large-scale, on-demand production for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Improved safety due to small reactor volumes and excellent heat transfer. researchgate.netrsc.org
Control Difficult to maintain consistent temperature and mixing, especially on a large scale.Precise control over reaction parameters, leading to better reproducibility. rsc.org
Scalability Scaling up can be challenging and may require significant process redesign.Readily scalable by running the system for longer durations or using parallel reactors. researchgate.net
Efficiency Can be less efficient with longer reaction times and workup procedures.Often more efficient with higher space-time yields and the potential for in-line purification. mdpi.com

Expanding Applications in Next-Generation Materials Science and Functional Composites

The unique properties conferred by the high fluorine content of this compound make it an intriguing building block for next-generation materials and functional composites. The tetrafluorophenyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

One area of exploration is the use of this compound in the synthesis of advanced polymers. Sulfonyl chlorides can act as initiators or chain transfer agents in radical polymerization processes, including atom transfer radical polymerization (ATRP). gfztb.com The incorporation of the tetrafluorophenyl moiety into polymers could lead to materials with enhanced properties, such as high thermal stability and low surface energy. researchgate.net Research into the use of this compound as a monomer or modifier in the synthesis of fluorinated polymers could yield novel materials for applications in coatings, membranes, and electronics. fluorine1.ru

Furthermore, the reactive sulfonyl chloride group can be used to functionalize the surfaces of various materials, creating functional composites. For example, it could be grafted onto the surface of nanoparticles or other substrates to modify their surface properties, such as hydrophobicity and reactivity. mdpi.com This could lead to the development of new composite materials with tailored properties for applications in areas such as catalysis, sensing, and biomedical devices.

The development of polysulfonates and polysulfates through SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry has opened new avenues for creating functional polymers. rsc.org While this typically involves sulfonyl fluorides, the reactivity of this compound could be harnessed in similar polymerization reactions to create novel, highly fluorinated polymers with unique degradation and functionalization potential.

Addressing Challenges in Selective Functionalization and Derivatization in Fluorinated Systems

While the fluorine atoms in this compound provide many desirable properties, they also present significant challenges in terms of selective functionalization and derivatization. The strong carbon-fluorine bonds and the electron-deficient nature of the aromatic ring make it difficult to perform many standard aromatic substitution reactions.

A key challenge is achieving regioselectivity in the functionalization of the tetrafluorobenzene ring. With only one remaining C-H bond, direct functionalization at this position is a primary target. However, developing catalytic systems that can selectively activate this C-H bond in the presence of the four C-F bonds and the sulfonyl chloride group is a non-trivial task. researchgate.net Future research will need to focus on the design of highly selective catalysts that can overcome these challenges.

Another challenge is the controlled displacement of the fluorine atoms. While nucleophilic aromatic substitution (SNAr) is a common reaction for fluorinated aromatics, controlling the regioselectivity of this reaction on a tetrafluorinated system can be difficult. The development of new methodologies that allow for the selective replacement of one or more fluorine atoms with other functional groups would greatly expand the range of accessible derivatives.

Furthermore, the derivatization of the sulfonyl chloride group itself in the context of the highly fluorinated ring requires careful consideration. The electronic effects of the tetrafluorophenyl group can influence the reactivity of the sulfonyl chloride, potentially requiring modified reaction conditions compared to non-fluorinated analogues. Overcoming these challenges will be crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed for tetrafluorobenzenesulfonyl chloride?

Methodological Answer:
A standard approach involves sulfonation of tetrafluorobenzene followed by chlorination using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous syntheses of sulfonyl chlorides utilize tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts, as seen in spirophosphazene derivatization . Alternative routes may involve fluorinated benzoic acid precursors, though reaction conditions must avoid hydrolysis due to the compound's moisture sensitivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Key precautions include:

  • Storage: Keep in airtight containers at 0–6°C to prevent decomposition .
  • Handling: Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .
  • Waste Disposal: Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal to mitigate sulfonic acid byproduct hazards .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Variables to test include:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, dichloromethane) enhance reactivity, while excess Et₃N improves HCl scavenging .
  • Temperature: Lower temperatures (0–5°C) reduce side reactions, but prolonged reaction times (e.g., 72 hours) may be necessary for completion .
  • Catalysts: Lewis acids like AlCl₃ may accelerate chlorination but risk over-substitution. Monitor progress via thin-layer chromatography (TLC) or in-situ FTIR for real-time analysis .

Advanced: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, MS)?

Methodological Answer:

  • Cross-Validation: Compare experimental ¹⁹F NMR chemical shifts with NIST Chemistry WebBook reference data (e.g., δ -63 ppm for CF₃ groups in analogs) .
  • Sample Purity: Ensure rigorous purification (e.g., column chromatography) to eliminate contaminants that distort signals .
  • Literature Reconciliation: Use systematic literature searches (e.g., EPA TSCA Scope strategies) to identify context-specific factors (e.g., solvent effects, isotopic labeling) that explain variations .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate gradients to separate sulfonyl chloride from unreacted precursors .
  • Recrystallization: Employ chilled diethyl ether or toluene to isolate high-purity crystals while avoiding hydrolytic degradation .

Advanced: Which analytical methods confirm structural integrity and purity?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular geometry and confirm fluorinated aryl-sulfonyl bonding motifs, as demonstrated in phosphazene derivatives .
  • Mass Spectrometry (HRMS): Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 279) and isotopic patterns consistent with fluorine abundance .
  • Elemental Analysis: Validate C/F/S ratios (±0.3% tolerance) to detect stoichiometric deviations .

Advanced: How can decomposition pathways or byproducts be systematically analyzed?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests under varying pH and humidity to identify hydrolytic products (e.g., tetrafluorobenzenesulfonic acid) .
  • HPLC-MS: Quantify byproducts using reverse-phase columns and compare retention times with synthesized standards.
  • Thermogravimetric Analysis (TGA): Monitor mass loss patterns to determine decomposition thresholds (>150°C) .

Basic: What are the key reactivity differences between this compound and non-fluorinated analogs?

Methodological Answer:

  • Electrophilicity: Fluorine's electron-withdrawing effect enhances sulfonyl chloride reactivity in nucleophilic substitutions (e.g., amidation, esterification) compared to toluene analogs .
  • Hydrolytic Sensitivity: Tetrafluorinated derivatives decompose faster in aqueous media, necessitating anhydrous conditions during reactions .

Advanced: What strategies mitigate competing side reactions in derivatization (e.g., sulfonamide synthesis)?

Methodological Answer:

  • Controlled Stoichiometry: Use a 1:1 molar ratio of sulfonyl chloride to amine to prevent over-alkylation .
  • Stepwise Additions: Introduce reagents slowly at -20°C to suppress exothermic side reactions.
  • Byproduct Trapping: Add molecular sieves or scavenger resins to absorb HCl or water .

Advanced: How can computational modeling guide experimental design for novel derivatives?

Methodological Answer:

  • DFT Calculations: Predict reaction energetics (e.g., activation barriers for SN2 mechanisms) using Gaussian or ORCA software.
  • Docking Studies: Simulate interactions between fluorinated sulfonyl groups and biological targets (e.g., enzymes) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.